1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine
Beschreibung
This compound is a cycloheptan-1-amine derivative featuring a 1,3-dimethyl-1H-1,2,4-triazol-5-yl substituent. The 1,2,4-triazole moiety, substituted with two methyl groups, contributes to its stability and lipophilicity, making it relevant in medicinal chemistry for targeting ATPases or kinase-related pathways .
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-9-13-10(15(2)14-9)11(12)7-5-3-4-6-8-11/h3-8,12H2,1-2H3 |
InChI-Schlüssel |
NIUASYSEQKJKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C2(CCCCCC2)N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution on the Triazole Ring: The 1,3-dimethyl substitution on the triazole ring can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cycloheptane Ring: The cycloheptane ring can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptane derivative reacts with the triazole intermediate.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the triazole-cycloheptane intermediate reacts with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors through coordination, hydrogen bonds, and other weak interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine
- Structural Differences :
- Cyclohexane ring (6-membered) vs. cycloheptane (7-membered).
- Additional ethyl substituent at position 4 of the cyclohexane.
- Implications :
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride
- Key Variations :
- Replacement of 1,2,4-triazole with 1,2,4-oxadiazole.
- Pyridin-3-yl substituent instead of dimethyl groups.
- Functional Impact: Oxadiazole offers different hydrogen-bonding capabilities and metabolic stability.
3-Phenyl-1H-1,2,4-triazol-5-amine Derivatives
- Contrasts :
- Aromatic phenyl substituent vs. methyl groups on the triazole.
- Lack of cycloheptane linkage.
- Significance :
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride
- Modifications: Oxadiazole core with a dimethylaminomethyl side chain. Protonated amine (dihydrochloride salt) for enhanced solubility.
- Advantages: The basic dimethylamino group improves aqueous solubility, critical for pharmacokinetics. Side chain length may enable interactions with deeper hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
